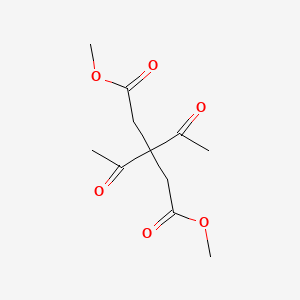

Dimethyl 3,3-diacetylpentanedioate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Dimethyl 3,3-diacetylpentanedioate is a chemical compound with the molecular formula C11H16O6This compound is a colorless liquid with a fruity odor and is commonly used as a building block in organic synthesis.

準備方法

Synthetic Routes and Reaction Conditions

Dimethyl 3,3-diacetylpentanedioate can be synthesized through various methods. One common synthetic route involves the esterification of 3,3-diacetylpentanedioic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .

化学反応の分析

Types of Reactions

Dimethyl 3,3-diacetylpentanedioate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding diketones or carboxylic acids.

Reduction: Reduction reactions can convert the ester groups to alcohols.

Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

Oxidation: Formation of diketones or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of new esters or amides.

科学的研究の応用

Organic Synthesis

Building Block for Complex Molecules

Dimethyl 3,3-diacetylpentanedioate serves as a versatile building block in organic synthesis. Its structure allows for various functional group transformations, making it suitable for the synthesis of more complex molecules. For instance, it can be involved in the synthesis of diketones and other derivatives through condensation reactions. The compound's ability to participate in Michael additions and aldol reactions enhances its utility in creating diverse organic frameworks .

Reagents in Chemical Reactions

In synthetic organic chemistry, this compound is often utilized as a reagent for producing various derivatives. It can act as a precursor for the formation of heterocycles and other functionalized compounds, which are essential in drug discovery and development .

Medicinal Chemistry

Potential Anticancer Activity

Recent studies have indicated that compounds derived from this compound exhibit potential anticancer properties. Research has shown that these derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The structural features of this compound contribute to its bioactivity, making it a candidate for further pharmacological exploration .

Antimicrobial Applications

this compound has also been investigated for its antimicrobial properties. Studies suggest that it may possess activity against certain bacterial strains, making it a potential candidate for developing new antimicrobial agents .

Materials Science

Polymer Synthesis

In materials science, this compound is used as a monomer in the synthesis of polymers. Its ability to undergo polymerization reactions allows it to contribute to the development of new materials with desirable mechanical and thermal properties. These polymers have potential applications in coatings, adhesives, and other industrial products .

Nanocomposites Development

The compound can also be utilized in the preparation of nanocomposites by incorporating nanoparticles into polymer matrices. This approach enhances the mechanical strength and thermal stability of the resulting materials, making them suitable for advanced applications in electronics and aerospace industries .

Case Study 1: Synthesis of Anticancer Agents

A study published in a peer-reviewed journal explored the synthesis of novel anticancer agents derived from this compound. Researchers synthesized various derivatives and evaluated their cytotoxic effects on different cancer cell lines. Results indicated that certain derivatives exhibited significant anticancer activity compared to standard chemotherapeutic agents.

Case Study 2: Development of Antimicrobial Coatings

Another research project focused on developing antimicrobial coatings using polymers synthesized from this compound. The study demonstrated that these coatings effectively inhibited bacterial growth on surfaces, suggesting their potential use in medical devices and hospital environments.

作用機序

The mechanism of action of dimethyl 3,3-diacetylpentanedioate involves its interaction with various molecular targets and pathways. For instance, in enzyme-catalyzed reactions, the compound may act as a substrate, undergoing transformation to form specific products. The ester groups in the compound can be hydrolyzed by esterases, leading to the formation of corresponding acids and alcohols .

類似化合物との比較

Similar Compounds

- Dimethyl malonate

- Diethyl malonate

- Dimethyl succinate

Comparison

Dimethyl 3,3-diacetylpentanedioate is unique due to the presence of acetyl groups at the 3,3-positions, which imparts distinct reactivity compared to similar compounds like dimethyl malonate and diethyl malonate. The acetyl groups enhance the compound’s ability to undergo specific chemical transformations, making it valuable in synthetic organic chemistry .

生物活性

Dimethyl 3,3-diacetylpentanedioate (also known as DMDA) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of DMDA, including its mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its chemical formula C11H16O6 and is classified as an imidoester. Its structure includes two acetyl groups attached to a pentanedioate backbone, which may influence its reactivity and biological interactions.

The biological activity of DMDA can be attributed to several mechanisms:

- Enzyme Inhibition : Preliminary studies suggest that DMDA may act as an inhibitor for certain enzymes, potentially impacting metabolic pathways. For instance, it has been noted to influence adenylate cyclase activity in bovine tissues, which could affect cyclic AMP (cAMP) levels and subsequent cellular signaling pathways .

- Antioxidant Activity : Compounds with similar structures have demonstrated antioxidant properties. The presence of acetyl groups may enhance the electron-donating ability of DMDA, allowing it to scavenge free radicals effectively.

- Cellular Effects : Research indicates that DMDA might affect cell proliferation and apoptosis through modulation of signaling pathways associated with cell survival and death.

Table 1: Summary of Biological Activities

Case Studies

-

Inhibition of Adenylate Cyclase :

A study examined the effects of DMDA on bovine adenylate cyclase activity. Results indicated a significant inhibition at certain concentrations, suggesting potential applications in modulating cAMP-related signaling pathways . -

Antioxidant Studies :

In vitro assays demonstrated that DMDA exhibits antioxidant activity comparable to other known antioxidants. This was measured using DPPH radical scavenging assays, where DMDA showed a dose-dependent response in reducing radical concentrations . -

Cytotoxicity in Cancer Cells :

A recent investigation into the cytotoxic effects of DMDA on various cancer cell lines revealed that it induces apoptosis in a dose-dependent manner. The mechanism appears to involve the activation of caspases and disruption of mitochondrial membrane potential .

特性

IUPAC Name |

dimethyl 3,3-diacetylpentanedioate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O6/c1-7(12)11(8(2)13,5-9(14)16-3)6-10(15)17-4/h5-6H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSAWBBQOXIZJNI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(CC(=O)OC)(CC(=O)OC)C(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。